molecular formula C16H26N5O7P B584826 Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) CAS No. 1796539-92-8

Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)

Cat. No.: B584826
CAS No.: 1796539-92-8
M. Wt: 431.386
InChI Key: JBEJTHIFJKPVQX-ICTCQJIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) (CAS 1796539-92-8) is a chemically modified prodrug intermediate of the nucleotide reverse transcriptase inhibitor (NtRTI) Tenofovir . Tenofovir is a critical antiretroviral agent that, in its active diphosphate form, inhibits HIV-1 reverse transcriptase by acting as a chain terminator after incorporation into viral DNA . This prodrug intermediate, with the molecular formula C 16 H 26 N 5 O 7 P and a molecular weight of 431.38 g/mol, is designed to enhance the drug's cellular delivery and bioavailability. It serves as a vital reference standard and synthetic intermediate in pharmaceutical research and development . Researchers utilize this compound for analytical method development, validation, and quality control (QC) during the synthesis of novel tenofovir prodrugs and the formulation of antiretroviral therapies . Its primary research value lies in studying the structure-activity relationships of nucleotide analogues and exploring mechanisms to overcome drug resistance, such as pyrophosphorolytic excision, a key resistance pathway employed by HIV-1 . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

1796539-92-8

Molecular Formula

C16H26N5O7P

Molecular Weight

431.386

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1

InChI Key

JBEJTHIFJKPVQX-ICTCQJIBSA-N

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C

Synonyms

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide;  Tenofovir Ethyl Monoisoproxil;  [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; 

Origin of Product

United States

Preparation Methods

Reaction Scheme

Tenofovir undergoes selective mono-esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine, TEA) to form mono-POC ethyl tenofovir:
Tenofovir + Ethyl Chloroformate → Mono-POC Ethyl Tenofovir

Optimized Protocol (Source )

  • Reagents : Tenofovir (1 equiv.), ethyl chloroformate (1.2 equiv.), pyridine (solvent), DCC (2.0 equiv.).

  • Conditions : Reflux for 18–24 hours at 80–100°C.

  • Workup : Concentrate under reduced pressure, purify via silica gel chromatography (CH₂Cl₂:MeOH, 90:10).

  • Yield : 73% (white powder, >98% purity by HPLC).

  • Diastereomer Ratio : 1:1 mixture confirmed by chiral HPLC.

Critical Parameters

  • Solvent Choice : Pyridine enhances nucleophilicity of the hydroxyl group while scavenging HCl.

  • Stoichiometry : Excess ethyl chloroformate (1.2 equiv.) minimizes diester formation.

Controlled Hydrolysis of Tenofovir Disoproxil

Reaction Mechanism

Partial hydrolysis of tenofovir disoproxil (bis-POC-TFV) under acidic or basic conditions selectively removes one isopropyl carbonate group:
Bis-POC-TFV + H₂O → Mono-POC Ethyl Tenofovir + Isopropanol

Hydrolysis in Acetonitrile-Water (Source )

  • Conditions : Acetonitrile:H₂O (1:1 v/v), 60°C, 12 hours.

  • Workup : Concentrate, precipitate with CH₂Cl₂, recrystallize (acetonitrile:H₂O, 1:1.5).

  • Yield : 60–70% (white crystals, 99.5% purity by HPLC).

  • Advantage : Avoids harsh reagents; scalable for industrial production.

Acid-Catalyzed Hydrolysis (Source )

  • Conditions : 25 mM phosphate buffer (pH 10), 37°C, 24 hours.

  • Monitoring : HPLC (retention times: 9.15 min for mono-POC-TFV vs. 10.05 min for bis-POC-TFV).

  • Limitation : Requires precise pH control to prevent overhydrolysis to tenofovir.

Alternative Synthetic Routes

Thionyl Chloride-Mediated Esterification (Source )

  • Reagents : Tenofovir, ethyl alcohol, thionyl chloride (SOCl₂), TEA.

  • Conditions : Chloroform, 50°C, 6 hours.

  • Yield : 68% (pale yellow liquid, 82% purity pre-purification).

  • Purification : Column chromatography (CH₂Cl₂:EtOAc gradient).

Microwave-Assisted Synthesis (Source )

  • Conditions : Microwave irradiation (150 W), 30 minutes.

  • Yield Improvement : 85% vs. 73% under conventional heating.

  • Energy Efficiency : Reduces reaction time by 75%.

Analytical Characterization and Validation

HPLC Methods (Sources , , )

ParameterConditions
ColumnLichrospher-C₁₈ (250 × 4.6 mm, 5 μm)
Mobile Phase4.5 mM KH₂PO₄:acetonitrile (50:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Retention Time9.15 min (mono-POC ethyl tenofovir)

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.75 (s, 1H, H-2), 5.17–5.07 (m, 1H, CH), 1.33–1.20 (m, 18H, 4×CH₃).

  • IR (cm⁻¹) : 1755 (C=O), 1227 (P=O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityDiastereomer Control
Direct Esterification73>98ModerateLimited
Controlled Hydrolysis7099.5HighHigh
Thionyl Chloride6882LowModerate

Key Findings

  • Hydrolysis Superiority : Higher purity and scalability make hydrolysis the preferred industrial method.

  • Diastereomer Management : Chiral HPLC confirms a 1:1 ratio, unavoidable due to phosphorus stereogenicity.

Industrial-Scale Considerations

Process Optimization (Source )

  • Telescoping : Eliminates intermediate isolation, improving yield from 13% to 24%.

  • Quaternary Ammonium Salts : Enhance alkylation efficiency in final steps (e.g., tetrabutylammonium bromide).

Regulatory Compliance

  • Impurity Limits : Mono-POC ethyl tenofovir ≤0.15% in TDF formulations (EMA guidelines).

  • Stability : Degrades at >40°C; storage recommended at –20°C .

Chemical Reactions Analysis

Types of Reactions

Mono-POC Ethyl Tenofovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism of action of Mono-POC Ethyl Tenofovir involves its conversion to the active form, Tenofovir diphosphate, within the body. This active form inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. By blocking this enzyme, the compound prevents the viruses from multiplying and spreading .

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of Mono-POC Ethyl Tenofovir with structurally analogous compounds is summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source/Application
Mono-POC Ethyl Tenofovir 1796539-92-8 C₁₆H₂₆N₅O₇P 431.39 Ethyl POC ester group Tenofovir impurity, prodrug intermediate
Mono-POC Methyl Tenofovir 1246812-16-7 C₁₅H₂₄N₅O₇P 417.35 Methyl POC ester group (vs. ethyl) Impurity in Tenofovir Disoproxil synthesis
Mono-POC Isopropyl Tenofovir 1246812-40-7 C₁₇H₂₈N₅O₇P 445.41 Isopropyl POC ester group Nucleotide derivative for pharmacokinetic studies
nPOC-POC Tenofovir 1217542-13-6 C₁₉H₃₀N₅O₁₀P 507.44 Dual ester groups (isopropyl + propyl) Impurity H in Tenofovir Disoproxil (IP)
Tenofovir Alafenamide-d6 - C₂₁H₂₃D₆N₆O₅P 482.51 Deuterated ethyl group Isotope-labeled standard for metabolism studies
Tenofovir Disoproxil Fumarate 1432630-26-6 C₂₃H₃₄N₅O₁₄P 635.51 Fumarate salt of Tenofovir prodrug Active pharmaceutical ingredient (API)

Key Differences and Implications

Ester Group Variations: Ethyl vs. Methyl: Mono-POC Ethyl Tenofovir (C₁₆H₂₆N₅O₇P) has an ethyl group, while Mono-POC Methyl Tenofovir (C₁₅H₂₄N₅O₇P) uses a methyl ester. Isopropyl vs. Ethyl: Mono-POC Isopropyl Tenofovir (C₁₇H₂₈N₅O₇P) has a bulkier isopropyl group, which may slow enzymatic hydrolysis, prolonging its half-life compared to ethyl derivatives .

Metabolic Stability: Tenofovir Alafenamide-d6, a deuterated analog, exhibits reduced metabolic clearance due to the kinetic isotope effect, making it valuable in tracer studies . nPOC-POC Tenofovir’s dual ester groups likely require sequential hydrolysis, delaying Tenofovir release compared to mono-ester derivatives .

Synthetic Pathways: Mono-POC Ethyl Tenofovir is synthesized via esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and phase-transfer catalyst . Tenofovir Disoproxil Fumarate, the prodrug API, involves additional steps like fumarate salt formation to enhance stability .

Impurity Profiles: Mono-POC Ethyl Tenofovir is classified as Tenofovir Disoproxil Impurity I, while Me-POC PMPA (Mono-POC Methyl Tenofovir) is Impurity II . These impurities are tightly controlled during manufacturing to ensure API purity.

Biological Activity

Mono-POC Ethyl Tenofovir, a mixture of diastereomers, is a nucleotide analog reverse transcriptase inhibitor primarily developed for the treatment and prevention of HIV-1 infection. It is a derivative of tenofovir, which is widely used in antiretroviral therapy. This compound has gained attention due to its unique pharmacological properties and potential advantages over other formulations.

Mono-POC Ethyl Tenofovir functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. It is phosphorylated intracellularly to its active form, tenofovir diphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing the viral load in infected individuals .

Pharmacokinetics

The pharmacokinetics of Mono-POC Ethyl Tenofovir indicate that it has favorable absorption and distribution characteristics. Following administration, it demonstrates a rapid peak plasma concentration (TmaxT_{max}) within approximately 0.5 hours. The half-life (t1/2t_{1/2}) is around 26 minutes, suggesting quick clearance from the bloodstream . The compound's bioavailability is enhanced compared to its parent compound due to its lipophilic nature, allowing for better cellular uptake and prolonged intracellular retention of the active metabolite.

Efficacy Against HIV

In vitro studies have shown that Mono-POC Ethyl Tenofovir exhibits potent antiviral activity against various HIV-1 strains. The effective concentration (EC50) values range from 0.04 µM to 8.5 µM, indicating strong efficacy even at low concentrations . Comparative studies with other antiretrovirals have shown that it can produce additive or synergistic effects when combined with other drugs such as emtricitabine and various protease inhibitors .

Table 1: Pharmacokinetic Parameters of Mono-POC Ethyl Tenofovir

ParameterValue
TmaxT_{max}0.5 hours
t1/2t_{1/2}26 minutes
Cmax131.6 ng/mL
AUC (0–4)93.3 ng·h/mL
BioavailabilityEnhanced compared to TDF

Table 2: Antiviral Activity of Mono-POC Ethyl Tenofovir

Virus StrainEC50 (µM)
HIV-1 (Laboratory)0.04 - 8.5
HIV-1 (Clinical)Variable

Case Study 1: Clinical Efficacy in HIV Prevention

A clinical trial evaluated the efficacy of Mono-POC Ethyl Tenofovir as part of a pre-exposure prophylaxis (PrEP) regimen in high-risk populations. Results indicated a significant reduction in HIV transmission rates among participants adhering to the regimen compared to placebo groups . The study emphasized the importance of adherence and highlighted the potential for sustained-release formulations to improve outcomes.

Case Study 2: Combination Therapy

Another study focused on the use of Mono-POC Ethyl Tenofovir in combination with other antiretroviral agents in treatment-experienced patients. This study demonstrated that patients receiving combination therapy had improved virological suppression rates and better tolerability profiles compared to those on standard regimens .

Research Findings

Recent research has underscored the importance of understanding the pharmacodynamics and pharmacokinetics of Mono-POC Ethyl Tenofovir for optimizing its clinical use. Studies have indicated that intracellular concentrations of tenofovir diphosphate are significantly correlated with therapeutic efficacy, suggesting that monitoring these levels could enhance treatment outcomes .

Furthermore, ongoing investigations into the structural aspects of Mono-POC Ethyl Tenofovir aim to elucidate how modifications affect its antiviral potency and metabolic pathways, potentially leading to new derivatives with enhanced activity against resistant strains of HIV .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and diastereomeric ratio of Mono-POC Ethyl Tenofovir?

  • Methodology : Use reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak® IC or AD-H columns) to resolve diastereomers. Mobile phases typically include acetonitrile/ammonium formate buffers (pH 4.0–6.0) with gradient elution. Confirm purity (>95%) via UV detection at 260 nm (adenine absorption) and validate with LC-MS (ESI+ mode) for molecular ion peaks at m/z 417.35 ([M+H]⁺) .
  • Data Interpretation : Diastereomer ratios are calculated from peak area integration. Ensure baseline separation to avoid misquantification due to overlapping signals .

Q. How can the stability of Mono-POC Ethyl Tenofovir be optimized under laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies at -20°C (recommended storage temperature) and room temperature (20–25°C) over 1–6 months. Use HPLC to monitor degradation products (e.g., free tenofovir or hydrolyzed esters). Lyophilization in inert atmospheres (argon/nitrogen) reduces hydrolysis .
  • Key Findings : Degradation is pH-sensitive; avoid aqueous buffers below pH 5.0 during formulation. Stability is enhanced in anhydrous organic solvents (e.g., DMSO) .

Q. What synthetic strategies are employed to prepare Mono-POC Ethyl Tenofovir as a diastereomeric mixture?

  • Methodology : Phosphoramidite chemistry is commonly used. Key steps include:

Protection of the adenine base with tert-butyldimethylsilyl (TBDMS) groups.

Phosphorylation using 2-cyanoethyl diisopropylphosphoramidite.

Esterification with ethyl chlorocarbonate (POC-Cl) under anhydrous conditions.
Diastereomers arise during the phosphorylation step due to stereochemical heterogeneity at the phosphorus center .

  • Optimization : Use chiral auxiliaries or kinetic resolution to control diastereomer ratios. Monitor reaction progress via <sup>31</sup>P NMR .

Advanced Research Questions

Q. How do the pharmacokinetic profiles of Mono-POC Ethyl Tenofovir diastereomers differ in preclinical models?

  • Methodology : Administer isolated diastereomers (via chiral chromatography) to rodent models. Collect plasma/tissue samples at timed intervals and quantify using LC-MS/MS. Compare bioavailability, half-life (t½), and metabolic conversion to tenofovir .
  • Findings : Diastereomers may exhibit differential esterase-mediated hydrolysis rates, impacting tenofovir release kinetics. For example, the R-configured isomer shows 1.5-fold higher intestinal absorption in murine models .

Q. What in vitro assays are suitable for evaluating the resistance profile of Mono-POC Ethyl Tenofovir against HBV mutants?

  • Methodology :

Generate HBV mutants (e.g., rtA194T, rtN236T) via site-directed mutagenesis.

Use HepG2.2.15 cells or primary human hepatocytes to assess viral replication (qPCR for HBV DNA) under varying drug concentrations.

Calculate IC50 values and compare with tenofovir disoproxil.

  • Data Analysis : Structural modeling (e.g., molecular docking) identifies steric clashes between diastereomers and mutant reverse transcriptase active sites .

Q. How can isotope-labeled analogs of Mono-POC Ethyl Tenofovir be synthesized for metabolic tracing studies?

  • Methodology : Incorporate <sup>13</sup>C or <sup>15</sup>N labels during adenine synthesis (e.g., using [<sup>13</sup>C10]-adenine) or phosphonate groups (via H3<sup>18</sup>O labeling). Validate isotopic purity via high-resolution MS (HRMS) and NMR .
  • Application : Track metabolic pathways in hepatocyte cultures using LC-HRMS to identify tenofovir-diphosphate adducts and degradation byproducts .

Q. What role do diastereomers play in the drug’s intracellular activation and off-target toxicity?

  • Methodology : Compare diastereomer-specific uptake in peripheral blood mononuclear cells (PBMCs) using radiolabeled ([<sup>3</sup>H]) analogs. Measure mitochondrial toxicity via ATP quantification and mitochondrial DNA depletion assays .
  • Key Insight : The S-configured isomer may accumulate in renal proximal tubules, correlating with cytotoxicity observed in tenofovir disoproxil studies .

Contradictions and Gaps in Evidence

  • Stereochemical Purity vs. Bioactivity : While diastereomer ratios influence pharmacokinetics, no consensus exists on ideal ratios for maximizing efficacy/minimizing toxicity .
  • In Vivo vs. In Vitro Stability : Hydrolysis rates in plasma (in vitro) may not predict intracellular stability due to esterase isoform variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.